

Best practices for long-term storage of (R)-DRF053 dihydrochloride

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Compound of Interest

Compound Name: (R)-DRF053 dihydrochloride

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Technical Support Center: (R)-DRF053 Dihydrochloride

This guide provides best practices, frequently asked questions (FAQs), and troubleshooting advice for the long-term storage and handling of **(R)-DRF053 dihydrochloride**, a potent inhibitor of Casein Kinase 1 (CK1) and Cyclin-Dependent Kinases (CDKs).^{[1][2]}

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid (R)-DRF053 dihydrochloride?

A1: The solid compound should be stored in a tightly sealed container at +4°C, protected from moisture.^[1] When stored correctly, the product is expected to be stable for up to 12 months. As a dihydrochloride salt, the compound is potentially hygroscopic (prone to absorbing moisture), so storing it in a desiccator is a highly recommended best practice to ensure its integrity.^{[3][4]}

Q2: How should I prepare and store stock solutions of (R)-DRF053 dihydrochloride?

A2: **(R)-DRF053 dihydrochloride** is soluble in DMSO and water up to 100 mM.^[2] To prepare a stock solution, you may add your chosen solvent directly to the vial.^[5] Once prepared, it is critical to aliquot the stock solution into single-use volumes in tightly sealed vials to prevent degradation from repeated freeze-thaw cycles.^{[1][5]}

Q3: What are the optimal storage conditions for stock solutions?

A3: The stability of the compound in solution depends on the storage temperature. For maximum stability, store aliquots at -80°C. If an -80°C freezer is unavailable, storage at -20°C is a viable, though shorter-term, alternative. Always ensure vials are sealed to keep them away from moisture.^[1]

Q4: Why is it important to handle the solid compound carefully before opening the vial?

A4: To prevent atmospheric moisture from condensing on the cold compound, it is recommended to allow the vial to equilibrate to room temperature for at least 60 minutes before opening. This is especially important for hygroscopic materials like dihydrochloride salts, as moisture can compromise the compound's stability and lead to inaccurate weighing.^[4]

Q5: The amount of powder in the vial seems very small. Is this normal?

A5: Yes, this is common. Small quantities of a compound can appear as a thin film or may have coated the walls of the vial during shipping, making it difficult to see.^[5] When reconstituting, ensure the solvent comes into contact with all interior surfaces of the vial to dissolve all of the product.^[5]

Storage Conditions Summary

The following table summarizes the recommended storage parameters for **(R)-DRF053 dihydrochloride** in both solid and solution forms.

Form	Parameter	Recommended Condition	Maximum Duration	Key Considerations
Solid	Temperature	+4°C	12 Months	Must be kept tightly sealed and away from moisture. Use of a desiccator is highly recommended. [1] [4]
Solution	Temperature	-20°C	1 Month [1]	Aliquot into single-use vials to avoid freeze-thaw cycles.
Solution	Temperature	-80°C	6 Months [1]	Preferred condition for long-term solution storage. Aliquot to maintain stability.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and handling of **(R)-DRF053 dihydrochloride**.

Issue 1: The solid powder has clumped together or appears "caked."

- Probable Cause: The compound has likely been exposed to atmospheric moisture. As a hygroscopic salt, it readily absorbs water, causing the particles to stick together.[\[4\]](#)[\[6\]](#)
- Solution:
 - Handle the compound in a low-humidity environment if possible (e.g., a glove box or a room with a dehumidifier).[\[4\]](#)

- For future storage, place the tightly sealed vial inside a desiccator containing a drying agent (e.g., silica gel) to create a moisture-free environment.[\[7\]](#)
- While the compound may still be usable, moisture absorption can affect accurate weighing. The presence of water may also accelerate hydrolysis. A purity check via HPLC is recommended if stability is a concern.

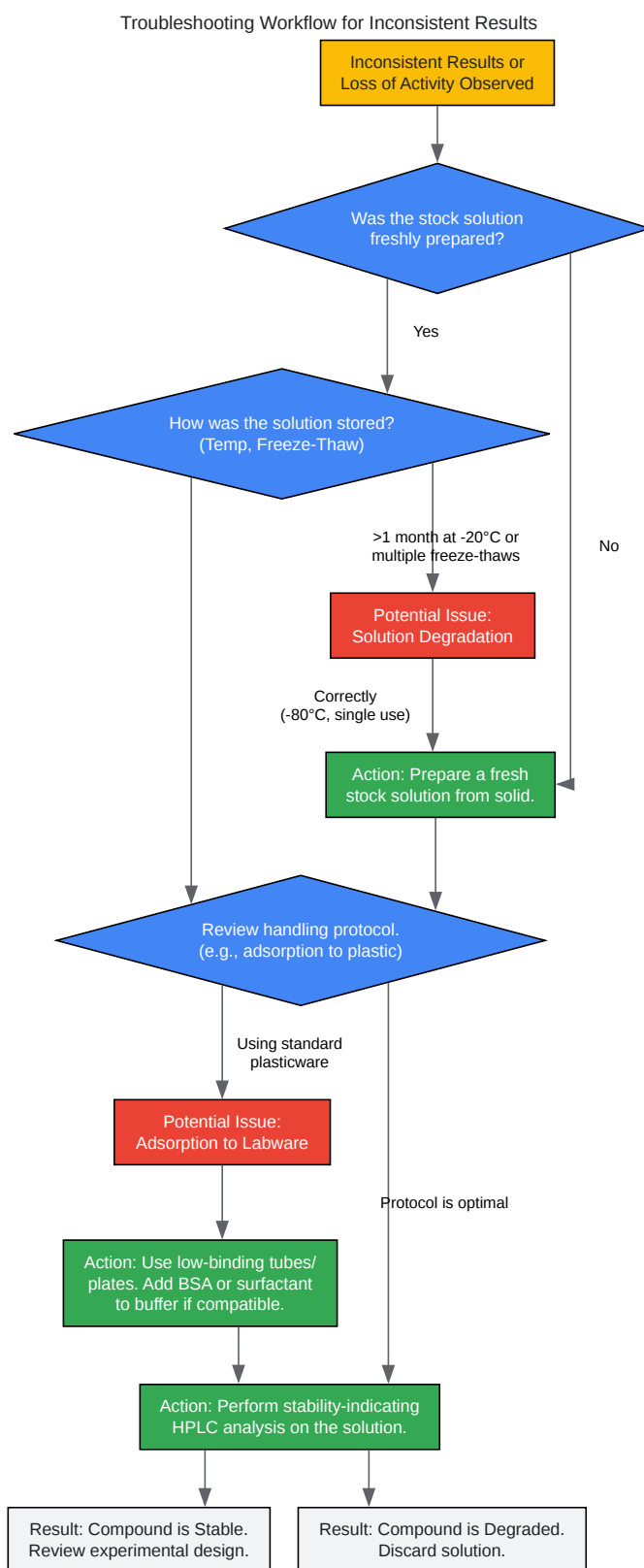
Issue 2: Experimental results are inconsistent or show a loss of compound activity.

- Probable Cause: This can result from several factors, including compound degradation, inaccurate concentration due to improper dissolution, or adsorption to labware.[\[8\]](#)
- Solution Workflow: Follow the logical troubleshooting steps outlined in the diagram below to identify and resolve the issue. This may involve preparing fresh stock solutions, verifying solution stability, or using low-binding labware.[\[8\]](#)

Issue 3: A precipitate has formed in my stock solution after thawing.

- Probable Cause: The compound may have poor solubility in the chosen solvent at lower temperatures, or it may have exceeded its solubility limit, causing it to "crash" out of solution.[\[8\]](#) This is not necessarily degradation.
- Solution:
 - Gently warm the solution and use a vortex or sonicator to try and redissolve the precipitate.[\[1\]](#)
 - If the precipitate does not redissolve, it may be an insoluble degradant. In this case, the stock solution should be discarded.
 - For future preparations, consider making a more dilute stock solution to ensure the compound remains fully dissolved upon thawing.[\[8\]](#)

Troubleshooting Workflow Diagram



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A workflow to diagnose inconsistent experimental results.

Experimental Protocols

Protocol: Stability-Indicating HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity and stability of small molecules.^{[9][10]} A stability-indicating method is one that can accurately separate the active pharmaceutical ingredient (API) from any degradation products and impurities.^{[11][12]}

Objective: To determine the purity of a stored sample of **(R)-DRF053 dihydrochloride** and identify any potential degradants.

Methodology:

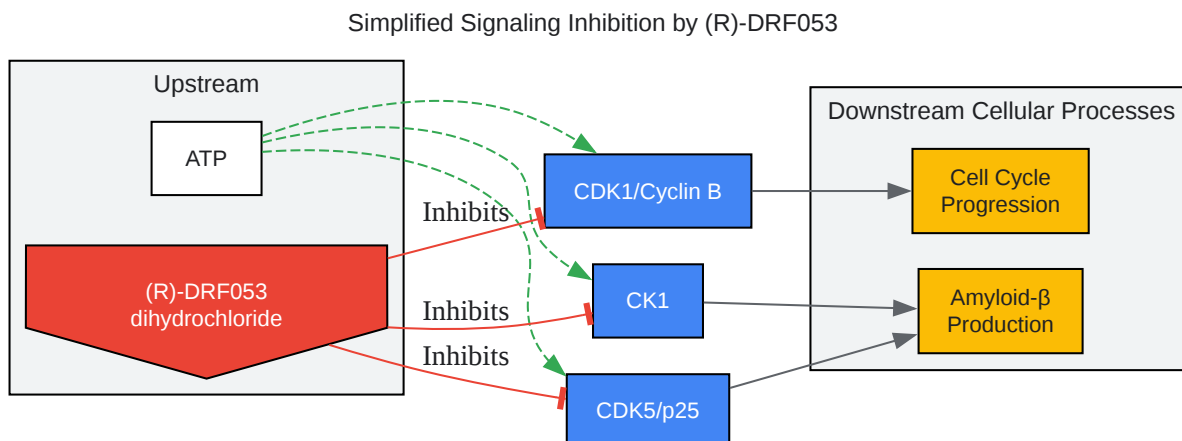
- System Preparation:
 - Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 reversed-phase column.^{[9][13]}
 - Prepare a mobile phase suitable for separating the compound from potential impurities. A common starting point for small molecules is a gradient of acetonitrile and water with an additive like formic acid or trifluoroacetic acid to improve peak shape.^[13]
 - Equilibrate the column with the mobile phase until a stable baseline is achieved.
- Sample Preparation:
 - Reference Standard: Prepare a solution of freshly acquired, solid **(R)-DRF053 dihydrochloride** at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water). This serves as the t=0 reference.
 - Test Sample: Prepare the stored sample (solid or solution) at the exact same concentration as the reference standard.
- Forced Degradation (for Method Validation):
 - To ensure the method is truly "stability-indicating," forced degradation studies are performed on a reference sample.^{[10][11]} This involves subjecting the compound to harsh

conditions to intentionally generate degradants:

- Acid/Base Hydrolysis: Incubate with 0.1 M HCl and 0.1 M NaOH.
- Oxidation: Incubate with 3% H₂O₂.[\[13\]](#)
- Thermal Stress: Heat the solid or solution (e.g., at 60°C).[\[13\]](#)
- Photostability: Expose to UV light.
- These stressed samples are then analyzed to ensure the degradation products are well-separated from the main compound peak.
- Analysis:
 - Inject equal volumes of the reference standard and the test sample into the HPLC system.
 - Monitor the chromatogram at a suitable UV wavelength (e.g., the λ_{max} of the compound).[\[13\]](#)
- Data Interpretation:
 - Compare the chromatogram of the test sample to the reference standard.
 - The purity is calculated by dividing the peak area of the parent compound by the total area of all peaks in the chromatogram.
 - A significant decrease in the main peak area or the appearance of new peaks in the test sample indicates degradation.

(R)-DRF053 Mechanism of Action

(R)-DRF053 is an ATP-competitive inhibitor that targets multiple kinases, primarily CK1, CDK1, and CDK5.[\[1\]](#) Its inhibition of these kinases can interfere with cell cycle progression and has been shown to reduce the production of amyloid-beta, a peptide implicated in Alzheimer's disease.[\[2\]](#)



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Inhibition of kinases by (R)-DRF053 blocks downstream processes.

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